molecular formula C5H8N4O B597164 5-Amino-N-methyl-1H-pyrazole-3-carboxamide CAS No. 1219743-33-5

5-Amino-N-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B597164
CAS No.: 1219743-33-5
M. Wt: 140.146
InChI Key: SKFJIVQTQUITHJ-UHFFFAOYSA-N
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Description

5-Amino-N-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound with a pyrazole core structure. This compound is characterized by the presence of an amino group at the 5-position, a methyl group at the nitrogen atom, and a carboxamide group at the 3-position. It is known for its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide typically involves the condensation of β-ketonitriles with hydrazines. This method is highly versatile and allows for the efficient production of 5-aminopyrazoles . Another approach involves the reaction of acid chlorides with amines, which can yield pyrazole-3-carboxamides .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino and carboxamide groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting agents: Such as halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

5-Amino-N-methyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-N-methyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which provides distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

3-amino-N-methyl-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-7-5(10)3-2-4(6)9-8-3/h2H,1H3,(H,7,10)(H3,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFJIVQTQUITHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219743-33-5
Record name 5-amino-N-methyl-1H-pyrazole-3-carboxamide
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